molecular formula C15H15N3O4S B11114728 N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11114728
M. Wt: 333.4 g/mol
InChI Key: NLOHNOHSRXUBMA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic structure containing nitrogen and oxygen atoms. The compound also features a sulfonamide group, which is known for its diverse applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves a multi-step process. One common method includes the reaction of 2-aminobenzoxazole with 4-methoxyphenethylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, leading to changes in their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both the benzoxadiazole and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The benzoxadiazole ring provides fluorescence properties, while the sulfonamide group offers potential therapeutic benefits.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C15H15N3O4S/c1-21-12-7-5-11(6-8-12)9-10-16-23(19,20)14-4-2-3-13-15(14)18-22-17-13/h2-8,16H,9-10H2,1H3

InChI Key

NLOHNOHSRXUBMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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